molecular formula C17H17N3O4S2 B2371715 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313529-29-2

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2371715
CAS RN: 313529-29-2
M. Wt: 391.46
InChI Key: XSIDMJFJOLVDRY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DBIBB is a benzamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

1. Photodynamic Therapy in Cancer Treatment

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide shows potential in photodynamic therapy for cancer treatment. This is due to its role in the synthesis and characterization of zinc phthalocyanine derivatives, which have shown high singlet oxygen quantum yield and useful properties as photosensitizers. Such compounds are important in Type II photodynamic therapy mechanisms, offering promising avenues for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

2. Antimicrobial Properties

The compound's derivatives have been synthesized and evaluated for antimicrobial activities. This includes a focus on novel synthesis and the biological activity of various substituted derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

3. Corrosion Inhibition

Research has also explored the use of benzothiazole derivatives, related to 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, as corrosion inhibitors. These compounds have shown effectiveness in protecting steel against corrosion in acidic environments, suggesting their potential application in materials science and engineering (Hu et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)12-9-7-11(8-10-12)16(21)19-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-10H,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIDMJFJOLVDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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